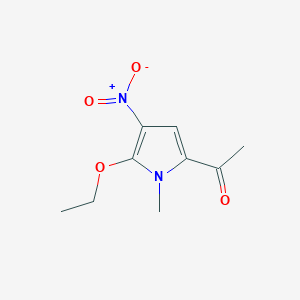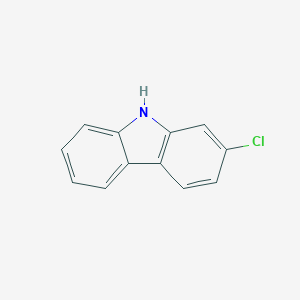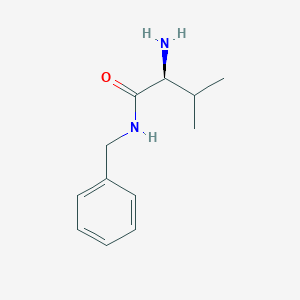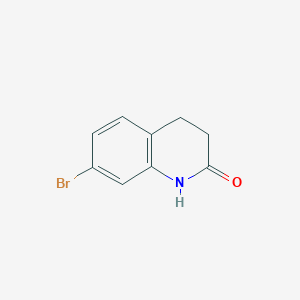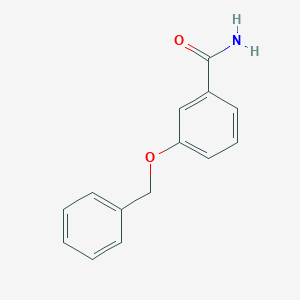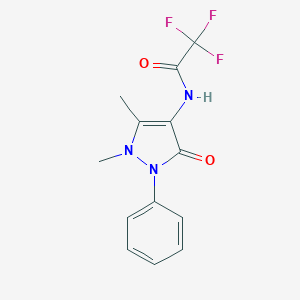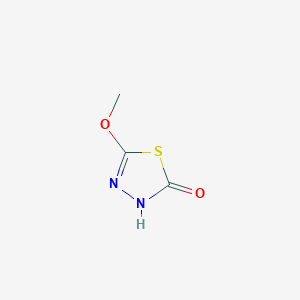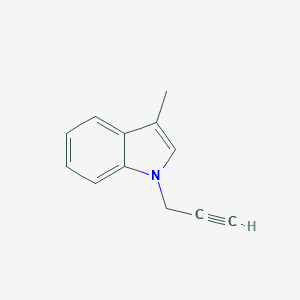
3-Methyl-1-prop-2-ynylindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-prop-2-ynylindole (MPI) is a chemical compound that belongs to the indole family. It is a heterocyclic organic compound that is commonly used in scientific research due to its unique properties. This compound has been found to have a wide range of applications in various fields of study, including pharmacology, biochemistry, and physiology.
作用机制
The mechanism of action of 3-Methyl-1-prop-2-ynylindole is not fully understood. However, it has been proposed that 3-Methyl-1-prop-2-ynylindole exerts its effects by modulating various signaling pathways in the body. It has been found to modulate the expression of various genes involved in inflammation, oxidative stress, and apoptosis.
生化和生理效应
3-Methyl-1-prop-2-ynylindole has been found to have a wide range of biochemical and physiological effects. Some of the major effects of 3-Methyl-1-prop-2-ynylindole are:
1. Anti-inflammatory effect: 3-Methyl-1-prop-2-ynylindole has been found to have an anti-inflammatory effect by reducing the production of pro-inflammatory cytokines.
2. Antioxidant effect: 3-Methyl-1-prop-2-ynylindole has been found to have an antioxidant effect by scavenging free radicals and reducing oxidative stress.
3. Anti-cancer effect: 3-Methyl-1-prop-2-ynylindole has been found to have an anti-cancer effect by inducing apoptosis in cancer cells.
4. Neuroprotective effect: 3-Methyl-1-prop-2-ynylindole has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
3-Methyl-1-prop-2-ynylindole has several advantages and limitations for lab experiments. Some of the major advantages of 3-Methyl-1-prop-2-ynylindole are:
1. High purity: 3-Methyl-1-prop-2-ynylindole can be synthesized with high purity, which makes it ideal for use in lab experiments.
2. Versatile: 3-Methyl-1-prop-2-ynylindole has a wide range of applications in various fields of study, which makes it a versatile compound.
3. Low toxicity: 3-Methyl-1-prop-2-ynylindole has low toxicity, which makes it safe for use in lab experiments.
Some of the major limitations of 3-Methyl-1-prop-2-ynylindole are:
1. Limited solubility: 3-Methyl-1-prop-2-ynylindole has limited solubility in water, which makes it difficult to use in aqueous solutions.
2. Limited stability: 3-Methyl-1-prop-2-ynylindole is not very stable and can degrade over time, which makes it difficult to store for long periods.
3. Limited availability: 3-Methyl-1-prop-2-ynylindole is not readily available commercially, which makes it difficult to obtain for lab experiments.
未来方向
There are several future directions for the study of 3-Methyl-1-prop-2-ynylindole. Some of the major future directions are:
1. Development of new drugs: 3-Methyl-1-prop-2-ynylindole has been found to have several beneficial effects, which makes it a potential candidate for the development of new drugs.
2. Study of signaling pathways: The mechanism of action of 3-Methyl-1-prop-2-ynylindole is not fully understood, and further studies are needed to elucidate the signaling pathways involved.
3. Study of structure-activity relationship: Further studies are needed to understand the structure-activity relationship of 3-Methyl-1-prop-2-ynylindole, which can help in the development of more potent compounds.
4. Study of pharmacokinetics: Further studies are needed to understand the pharmacokinetics of 3-Methyl-1-prop-2-ynylindole, which can help in the development of optimal dosing regimens.
合成方法
The synthesis of 3-Methyl-1-prop-2-ynylindole involves the reaction of 3-methylindole with propargyl bromide in the presence of a base. The reaction takes place under mild conditions and yields 3-Methyl-1-prop-2-ynylindole as the major product. The purity of the synthesized compound can be improved by using various purification techniques, such as column chromatography and recrystallization.
科学研究应用
3-Methyl-1-prop-2-ynylindole has been extensively used in scientific research due to its unique properties. It has been found to have a wide range of applications in various fields of study, including pharmacology, biochemistry, and physiology. Some of the major scientific research applications of 3-Methyl-1-prop-2-ynylindole are:
1. Anti-inflammatory activity: 3-Methyl-1-prop-2-ynylindole has been found to have anti-inflammatory activity, which makes it a potential candidate for the development of new anti-inflammatory drugs.
2. Antioxidant activity: 3-Methyl-1-prop-2-ynylindole has been found to have antioxidant activity, which makes it a potential candidate for the development of new antioxidant drugs.
3. Anti-cancer activity: 3-Methyl-1-prop-2-ynylindole has been found to have anti-cancer activity, which makes it a potential candidate for the development of new anti-cancer drugs.
4. Neuroprotective activity: 3-Methyl-1-prop-2-ynylindole has been found to have neuroprotective activity, which makes it a potential candidate for the development of new neuroprotective drugs.
属性
CAS 编号 |
134478-87-8 |
|---|---|
产品名称 |
3-Methyl-1-prop-2-ynylindole |
分子式 |
C12H11N |
分子量 |
169.22 g/mol |
IUPAC 名称 |
3-methyl-1-prop-2-ynylindole |
InChI |
InChI=1S/C12H11N/c1-3-8-13-9-10(2)11-6-4-5-7-12(11)13/h1,4-7,9H,8H2,2H3 |
InChI 键 |
ZICFXYLAQBSQFN-UHFFFAOYSA-N |
SMILES |
CC1=CN(C2=CC=CC=C12)CC#C |
规范 SMILES |
CC1=CN(C2=CC=CC=C12)CC#C |
同义词 |
3-methyl-1-(prop-2'-ynyl)indole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



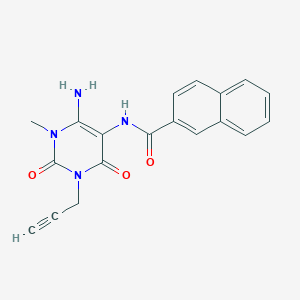
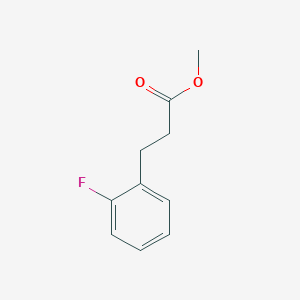
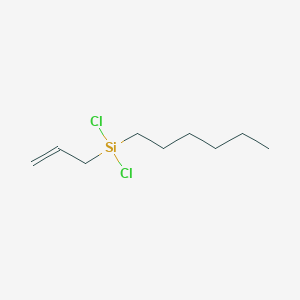
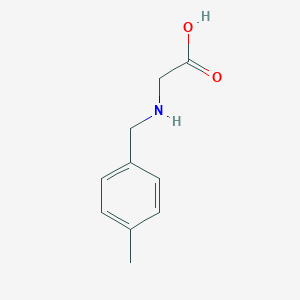
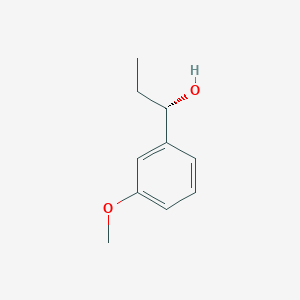
![N-[[3-[4-[4-(2-Cyanoethyl)-1-piperazinyl]-3-fluorophenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B168746.png)
